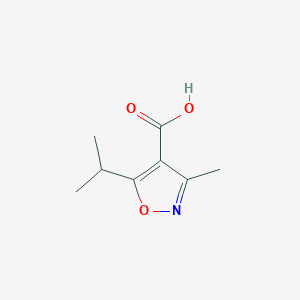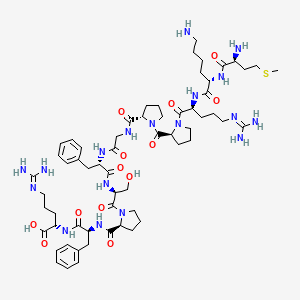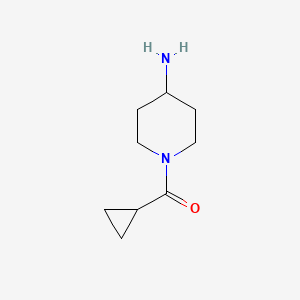
3-(Pyridin-3-yl)morpholine
Vue d'ensemble
Description
“3-(Pyridin-3-yl)morpholine” is a chemical compound with the empirical formula C9H12N2O and a molecular weight of 164.20 . It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “3-(Pyridin-3-yl)morpholine” consists of a morpholine ring connected to a pyridine ring . The SMILES string representation of the molecule isC1COCC(N1)c2cccnc2 . The InChI code for the molecule is 1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-12-5-4-11-9/h1-3,6,9,11H,4-5,7H2 .
Applications De Recherche Scientifique
Photocatalytic Degradation of Pollutants
Research has demonstrated the efficacy of photocatalytic degradation in water treatment, targeting aromatic and alicyclic pollutants, including pyridine and morpholine derivatives. This process, primarily utilizing the TiO2-UV process, helps in mineralizing these compounds, leading to a better understanding of the degradation pathways and by-products. Such insights are crucial for ensuring the safety of treated water and advancing our comprehension of photocatalytic mechanisms (P. Pichat, 1997).
Electrochemical Applications and Stability
The stability and reduction mechanisms of organic cations, including morpholinium, in electrochemical applications have been reviewed, highlighting the potential for these compounds in various electrochemical systems. This work is particularly relevant for designing salts and electrolytes with desired electrochemical characteristics, underscoring the importance of understanding the reduction behavior of these cations (G. H. Lane, 2012).
Gene Function Inhibition in Model Organisms
Morpholino oligos, including those based on morpholine derivatives, have been explored for their ability to inhibit gene function across various model organisms. These studies underscore the utility of morpholinos in rapid, controlled gene function studies, providing a valuable tool for genetic research and understanding biological processes (J. Heasman, 2002).
Pharmacological Interest in Morpholine Derivatives
Morpholine and its derivatives have been recognized for their broad pharmacological profiles. Recent reviews summarize the diverse activities of these compounds, including their roles in developing new therapeutic agents. This highlights the continued interest in morpholine derivatives for pharmaceutical applications, emphasizing the need for novel synthetic approaches to explore their full potential (M. Asif, M. Imran, 2019).
Antioxidative Spiro-Alkaloids with Morpholine Moiety
Recent synthetic strategies aim to access potent antioxidative spiro-alkaloids, such as acortatarins and shensongines, which feature a naturally rare morpholine moiety. These compounds, derived from various natural sources, have shown significant activity against reactive oxygen species (ROS), presenting a promising avenue for cardiovascular, cancer, and diabetic complication treatments (M. Faisal et al., 2018).
Safety And Hazards
Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle this chemical with care, avoid dust formation, and avoid breathing mist, gas, or vapors . It’s also advised to avoid contact with skin and eyes, and to use personal protective equipment .
Propriétés
IUPAC Name |
3-pyridin-3-ylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-12-5-4-11-9/h1-3,6,9,11H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOJNTZCFOIEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395400 | |
| Record name | 3-Pyridin-3-yl morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)morpholine | |
CAS RN |
887344-25-4 | |
| Record name | 3-(3-Pyridinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887344-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridin-3-yl morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Pyridin-3-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)